5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is the GPR41 receptor . This receptor has a higher affinity for this compound than for other similar compounds .
Mode of Action
This compound interacts with the GPR41 receptor, leading to a series of downstream effects. In human embryonic kidney 293 cells expressing mouse GPR41, this compound significantly suppressed cAMP levels induced by forskolin in a dose-dependent manner .
Biochemical Pathways
The activation of the GPR41 receptor by this compound plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Pharmacokinetics
After oral administration of this compound, intact and conjugated forms of the compound were detected in the bloodstream and reached the maximum concentration in 15 minutes . The compound and its conjugates were also detected in the target organs 6 hours post-administration, indicating that this compound undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .
Result of Action
The activation of the GPR41 receptor by this compound leads to a series of downstream effects, including the stimulation of the lipid catabolism pathway, which results in anti-obesity effects and improvement of hepatic steatosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .
Biochemical Analysis
Biochemical Properties
5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as GPR41 . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and developing therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can enhance muscle strength and inhibit protein catabolism in muscle cells . Additionally, it has been observed to improve hepatic glucose and lipid metabolism, indicating its potential in managing metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as GPR41, with high affinity, leading to the activation of lipid catabolism pathways . This binding interaction is crucial for its anti-obesity effects and improvement of hepatic steatosis. Furthermore, the compound can modulate gene expression by influencing the transcription of genes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have biological activities. Long-term studies have shown that it can maintain its beneficial effects on muscle strength and metabolic functions over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions without adverse effects . Higher doses may lead to toxic effects, including potential liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into other bioactive compounds . These interactions can influence metabolic flux and alter metabolite levels, contributing to its overall biological effects. Understanding these pathways is essential for developing strategies to harness its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . It undergoes rapid metabolism, forming conjugates that are widely distributed in the body. These distribution patterns are essential for understanding its pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications. These localization patterns are crucial for its role in modulating cellular processes and metabolic pathways.
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-10-4-6(2-3-9(10)14)7-5-8(11(15)16)13-12-7/h2-5,14H,1H3,(H,12,13)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHJFYYXXCQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.